N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide
Brand Name: Vulcanchem
CAS No.: 16571-89-4
VCID: VC0092142
InChI: InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m0/s1
SMILES: CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide

CAS No.: 16571-89-4

Main Products

VCID: VC0092142

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide - 16571-89-4

CAS No. 16571-89-4
Product Name N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide
Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name N-[(2S)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide
Standard InChI InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m0/s1
Standard InChIKey ZBAFFZBKCMWUHM-AWEZNQCLSA-N
Isomeric SMILES CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCCC2
SMILES CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2
Canonical SMILES CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2
Synonyms N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide
PubChem Compound 204541
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator